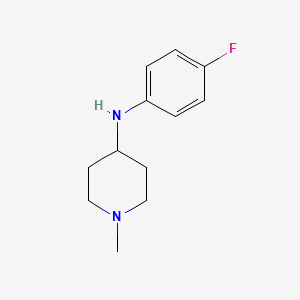
3,3-difluorocyclobutane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluorocyclobutane-1-sulfonamide (DFCBSA) is a synthetic molecule composed of a cyclobutane ring with two fluorine atoms and a sulfonamide group. DFCBSA is a versatile molecule with a wide range of applications in synthetic chemistry, biochemistry, and pharmacology. In recent years, DFCBSA has been used in the synthesis of many pharmaceuticals, in the development of novel biomaterials, and in the study of protein-ligand interactions.
科学的研究の応用
3,3-difluorocyclobutane-1-sulfonamide has a wide range of applications in scientific research. It has been used in the synthesis of many pharmaceuticals, such as the anti-cancer drug gemcitabine. It has also been used in the development of novel biomaterials, such as hydrogels, for drug delivery and tissue engineering. Additionally, it has been used in the study of protein-ligand interactions, as it is a useful tool for understanding the structure and function of proteins.
作用機序
The mechanism of action of 3,3-difluorocyclobutane-1-sulfonamide depends on the application. In pharmaceutical synthesis, this compound is used as a reagent to form covalent bonds between molecules. In the development of biomaterials, this compound is used to crosslink components of the material to form a stable structure. In the study of protein-ligand interactions, this compound binds to the protein, resulting in a conformational change that can be studied using spectroscopic techniques.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on its application. In pharmaceutical synthesis, this compound is used as a reagent and does not directly interact with the body. In the development of biomaterials, this compound may interact with the body if it is used in a medical device. In the study of protein-ligand interactions, this compound may interact with proteins in the body, but this interaction is typically not significant enough to cause any physiological effects.
実験室実験の利点と制限
The advantages of using 3,3-difluorocyclobutane-1-sulfonamide in laboratory experiments include its versatility, its ability to form covalent bonds, its low toxicity, and its low cost. The main limitation of using this compound is its poor solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are many potential future directions for research on 3,3-difluorocyclobutane-1-sulfonamide. These include further studies of its applications in pharmaceutical synthesis, the development of novel biomaterials, and the study of protein-ligand interactions. Additionally, further research could be done on its solubility in water, as well as its toxicity and environmental impact. Finally, this compound could be used as a model compound for the study of other fluorinated organosulfur compounds.
合成法
3,3-difluorocyclobutane-1-sulfonamide is typically synthesized through a three-step process. First, a difluorocyclobutane-1-sulfonyl chloride is generated from the reaction of 1,3-dichloro-2-fluoro-1-propene and thionyl chloride. This intermediate is then reacted with an amine to form a difluorocyclobutane-1-sulfonamide. Finally, the product is purified by recrystallization.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 3,3-difluorocyclobutane-1-sulfonamide can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "Cyclobutene", "Sulfur trioxide", "Hydrogen fluoride", "Ammonia", "Sodium hydroxide", "Acetic anhydride", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Chloroform", "Sodium chloride" ], "Reaction": [ "Step 1: Cyclobutene is reacted with sulfur trioxide and hydrogen fluoride to form 3,3-difluorocyclobutene-1-sulfonic acid.", "Step 2: The sulfonic acid is then treated with ammonia to form the corresponding sulfonamide.", "Step 3: The sulfonamide is then treated with sodium hydroxide and acetic anhydride to form the N-acetyl sulfonamide.", "Step 4: The N-acetyl sulfonamide is then treated with sodium bicarbonate and methanol to remove the acetyl group and form the desired product, 3,3-difluorocyclobutane-1-sulfonamide.", "Step 5: The product is purified by recrystallization from a mixture of diethyl ether and chloroform, and dried under vacuum over sodium chloride." ] } | |
CAS番号 |
2171856-86-1 |
分子式 |
C4H7F2NO2S |
分子量 |
171.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



